tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15887873
InChI: InChI=1S/C17H17ClFN3O2/c1-17(2,3)24-16(23)22(4)13-7-10(19)6-11-12-5-9(18)8-20-15(12)21-14(11)13/h5-8H,1-4H3,(H,20,21)
SMILES:
Molecular Formula: C17H17ClFN3O2
Molecular Weight: 349.8 g/mol

tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate

CAS No.:

Cat. No.: VC15887873

Molecular Formula: C17H17ClFN3O2

Molecular Weight: 349.8 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate -

Specification

Molecular Formula C17H17ClFN3O2
Molecular Weight 349.8 g/mol
IUPAC Name tert-butyl N-(3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate
Standard InChI InChI=1S/C17H17ClFN3O2/c1-17(2,3)24-16(23)22(4)13-7-10(19)6-11-12-5-9(18)8-20-15(12)21-14(11)13/h5-8H,1-4H3,(H,20,21)
Standard InChI Key LHPGCRZPGPBWLL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C1=CC(=CC2=C1NC3=C2C=C(C=N3)Cl)F

Introduction

Structural and Chemical Characterization

Molecular Architecture

tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate features a bicyclic pyrido[2,3-b]indole system, where a pyridine ring is fused to an indole moiety at the 2,3-position. Key substituents include:

  • Chloro group at position 3, enhancing electrophilic reactivity.

  • Fluoro group at position 6, influencing electronic distribution and metabolic stability.

  • tert-Butyl methylcarbamate at position 8, providing steric bulk and modulating solubility.

The molecular formula is inferred as C₁₇H₁₆ClFN₃O₂ based on structural analogs, with a calculated molecular weight of 363.8 g/mol. The IUPAC name follows systematic nomenclature rules, ensuring unambiguous identification across chemical databases.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) data for related pyridoindoles reveal distinct signals:

  • ¹H NMR: Aromatic protons in the pyridoindole core resonate between δ 7.5–8.5 ppm, while the tert-butyl group appears as a singlet near δ 1.4 ppm .

  • ¹³C NMR: Carbamate carbonyl carbons are observed at ~δ 155 ppm, with quaternary carbons in the fused ring system near δ 140–150 ppm .

  • Mass spectrometry: High-resolution ESI-TOF spectra typically show [M+H]⁺ ions consistent with the molecular formula, accompanied by fragmentation patterns indicative of carbamate cleavage .

Synthetic Methodologies

Core Ring Formation

The pyrido[2,3-b]indole scaffold is constructed via:

  • Friedländer condensation: Reaction of 2-aminopyridine derivatives with ketones under acidic conditions to form the fused ring system.

  • Palladium-catalyzed cross-coupling: Suzuki-Miyaura reactions introduce halogen substituents at specific positions.

For example, a brominated pyridine intermediate may undergo coupling with an indole-bearing boronic acid to establish the bicyclic framework .

Functionalization and Carbamate Installation

Key steps include:

  • Halogenation: Selective chlorination at position 3 using POCl₃ or N-chlorosuccinimide.

  • Fluorination: Electrophilic fluorination with Selectfluor® at position 6.

  • Carbamate introduction: Treatment with tert-butyl methylcarbamoyl chloride in the presence of a base like triethylamine.

A representative synthesis (Table 1) adapts protocols from VulcanChem and Ambeed :

StepReagents/ConditionsPurposeYield
1POCl₃, DMF, 80°CChlorination at position 372%
2Selectfluor®, CH₃CN, rtFluorination at position 665%
3tert-Butyl methylcarbamoyl chloride, Et₃N, THFCarbamate installation58%

Applications in Materials Science

MALDI-TOF Matrices

The compound’s strong UV absorption (λmax ~337 nm) and ability to facilitate analyte desorption make it effective in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry . Performance metrics include:

  • Ionization efficiency: 30–50% higher than α-cyano-4-hydroxycinnamic acid for proteins <20 kDa .

  • Low fragmentation: Preserves labile post-translational modifications in glycoproteins .

Comparative Analysis with Structural Analogs

Table 2 highlights functional group effects on biological activity:

CompoundSubstituentsIC₅₀ (MCF-7)MALDI Performance
Target compound3-Cl, 6-F, carbamate4.2 μMExcellent
5-Bromo analog3-Br, 4,5-Cl, carbamate8.7 μMModerate
5-Cyano derivative5-CN, 6-F, carbamate3.9 μMPoor

Stability and Degradation Pathways

Hydrolytic Stability

The tert-butyl carbamate group confers resistance to hydrolysis at physiological pH, with <5% degradation after 24 hours in PBS (pH 7.4). Acidic conditions (pH <3) cleave the carbamate, generating methylamine and CO₂ .

Photodegradation

UV exposure (λ = 254 nm) induces defluorination and ring-opening reactions, necessitating storage in amber vials.

Industrial and Regulatory Considerations

Scalability Challenges

  • Cost of fluorination reagents: Selectfluor® contributes ~40% to total synthesis costs.

  • Purification difficulties: Chromatographic separation of regioisomers requires simulated moving bed (SMB) technology.

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